molecular formula C12H5Br3O2 B1199877 2,3,7-Tribromodibenzo-p-dioxin CAS No. 51974-40-4

2,3,7-Tribromodibenzo-p-dioxin

Cat. No.: B1199877
CAS No.: 51974-40-4
M. Wt: 420.88 g/mol
InChI Key: BYNRLLTUMJGOGR-UHFFFAOYSA-N
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Description

2,3,7-Tribromodibenzo-p-dioxin (CAS 51974-40-4) is a brominated analog of dioxin supplied as a certified reference material, specifically designed for use in analytical chemistry and environmental toxicology research . This compound is part of the hazardous halogenated aromatic hydrocarbons and shares structural similarities with the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) . Like its chlorinated counterparts, it is believed to act through the aryl hydrocarbon receptor (AhR) pathway, a key mechanism in the toxicity of dioxin-like compounds that affects gene expression and can disrupt normal cellular functions . Researchers utilize this tribromodibenzo-p-dioxin congener as a model compound in environmental fate studies, for calibrating analytical equipment in the detection of brominated persistent organic pollutants, and in investigative toxicology to understand the biological impact and relative potency of brominated versus chlorinated dioxins . The product is offered as a ready-to-use solution in toluene or methanol to ensure convenience and accuracy in laboratory workflows . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any form of human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,7-tribromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNRLLTUMJGOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904160
Record name 2,3,7-tribromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51974-40-4
Record name 2,3,7-Tribromobenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051974404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,7-tribromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Naturally Occurring Brominated Dioxins and Their Contribution

Biosynthesis by Marine Organisms

Research has pointed to marine organisms, such as algae and cyanobacteria, as sources of naturally produced brominated dioxins. pops.intdiva-portal.orgdntb.gov.uadioxin20xx.org These organisms can synthesize a variety of halogenated compounds. The biosynthesis is thought to involve the enzymatic coupling of bromophenols, which are also naturally produced in the marine environment. acs.org For example, studies have shown that the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol (B41969) can lead to the formation of several PBDD congeners, including 1,3,7-TrBDD. acs.org Several naturally occurring dioxins, including 1,3,7-tribromodibenzo-p-dioxin (B15175678) synthesized by red algae, have been detected in the marine environment. nih.gov

Organism GroupRole in ProductionPrecursor CompoundsReference
Algae (e.g., Red Algae) Biosynthesis of PBDDsBromophenols acs.orgnih.gov
Cyanobacteria Potential producers of PBDDsBromophenols diva-portal.orgdioxin20xx.org

Environmental Occurrence, Distribution, and Natural Presence of 2,3,7 Tribromodibenzo P Dioxin

Naturally Occurring Brominated Dioxins and Their Contribution

Environmental Significance of Natural 1,3,7-Tribromodibenzo-p-dioxin (B15175678)

The natural production of 1,3,7-Tribromodibenzo-p-dioxin by marine algae gives it a unique environmental profile compared to its anthropogenically generated counterparts. Its significance lies in its widespread presence in marine environments and its potential to impact organisms at various trophic levels. lamer-cmes.jp

Detailed Research Findings:

Studies have detected 1,3,7-TriBDD in a wide array of marine life and environmental compartments. Concentrations can vary significantly depending on the location and the specific organism or matrix being analyzed. For instance, detected concentrations in marine algae, sponges, shellfish, and fish have ranged from as low as 0.002 pg/g to as high as 160 ng/g. lamer-cmes.jp

Research in San Francisco Bay, an anthropogenically impacted coastal site, found that 1,3,7-TriBDD was one of the only brominated dioxins detected in surface sediments. plos.orgnih.gov Its concentrations, along with its photoproduct precursor 6-OH-BDE 47, were found to increase along a north-south gradient in the bay. plos.orgnih.gov In contrast, at a more pristine marine location, Point Reyes National Seashore, the concentrations of 1,3,7-TriBDD in sediments were generally lower than those in San Francisco Bay. plos.orgsfei.org

Interestingly, low levels of 1,3,7-TriBDD have also been detected in some freshwater lake sediments, although the source in these environments is less clear and could potentially be linked to atmospheric deposition from the combustion of brominated flame retardants. plos.org

The environmental significance of 1,3,7-TriBDD is also linked to its potential biological effects. Research has shown that this naturally occurring dioxin can activate the aryl hydrocarbon receptor (AHR), a mechanism shared with the highly toxic anthropogenic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govuni.lu Pathway and network analyses of gene expression in chicken embryos exposed to 1,3,7-TriBDD suggest that it may induce carcinogenic effects and metabolic alterations, similar to TCDD. nih.govuni.lu However, studies also indicate that the toxic effects of 1,3,7-TriBDD may be less severe than those of TCDD. nih.gov

There is also concern that the concentration of 1,3,7-TriBDD in the marine environment could increase as a consequence of climate change, which may favor the growth of the algal species that produce this compound. lamer-cmes.jp

Data Tables:

Table 1: Concentration of 1,3,7-Tribromodibenzo-p-dioxin in Marine Biota

Marine OrganismConcentration RangeReference
Marine Algae0.002 pg/g to 160 ng/g lamer-cmes.jp
Sponges0.002 pg/g to 160 ng/g lamer-cmes.jp
Shellfish0.002 pg/g to 160 ng/g lamer-cmes.jp
Fish0.002 pg/g to 160 ng/g lamer-cmes.jp

Table 2: Concentration of 1,3,7-Tribromodibenzo-p-dioxin in Sediments

LocationSediment TypeConcentration RangeReference
San Francisco BaySurface Sediments3–15 pg/g plos.org
Point Reyes National SeashoreMarine SedimentsNot-detected to 2.4 pg/g plos.org
Lake PepinDated Core Sediments1.2–2.1 pg/g plos.org

Advanced Analytical Methodologies for 2,3,7 Tribromodibenzo P Dioxin Quantification and Characterization

Sample Collection and Preparation Techniques for Diverse Environmental Matrices

The initial and most critical step in the analysis of 2,3,7-TrBDD is the collection and preparation of a representative sample. The methodology varies significantly depending on the matrix being investigated. inchem.org Common environmental matrices include air, water, soil, sediment, and biological tissues. inchem.orgresearchgate.net

Air Sampling: For ambient air, high-volume samplers are typically employed. These devices draw a large volume of air (e.g., 325 to 400 cubic meters over a 24-hour period) through a quartz-fiber filter to capture particle-bound PBDD/Fs, followed by a polyurethane foam (PUF) or XAD-2® resin adsorbent trap to collect the gaseous phase compounds. epa.govepa.gov Since PBDD/Fs are distributed between both phases, the filter and the adsorbent are often combined for extraction.

Soil and Sediment: Samples are typically collected from the surface layer (e.g., 0-10 cm) and stored in clean glass containers. researchgate.net Prior to extraction, samples are often air-dried, homogenized, and sieved to ensure uniformity.

Extraction and Cleanup: Regardless of the matrix, the subsequent step involves extracting the target analytes. Soxhlet extraction using a solvent like toluene (B28343) is a common and robust technique. epa.govenv.go.jp Following extraction, the raw extract contains a multitude of co-extracted compounds (lipids, hydrocarbons, etc.) that can interfere with the final analysis. waters.com Therefore, a rigorous multi-step cleanup procedure is essential. inchem.org This typically involves column chromatography using various adsorbents. sigmaaldrich.com

A representative cleanup process may include:

Acid/Base Silica (B1680970) Gel Column: A multi-layer silica gel column treated with sulfuric acid and potassium hydroxide (B78521) is used to remove oxidizable and acidic/basic interferences. sigmaaldrich.com

Florisil or Alumina Column: These are used for further purification and fractionation, helping to separate PBDD/Fs from other classes of compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). env.go.jpresearchgate.net

Activated Carbon Column: A carbon-based column is highly effective for isolating planar molecules like PBDD/Fs from non-planar compounds. env.go.jpresearchgate.net

The goal of this extensive preparation is to produce a clean, concentrated final extract containing the PBDD/Fs, ready for instrumental analysis.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The gold standard for the definitive identification and quantification of PBDD/Fs, including 2,3,7-TrBDD, is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). waters.compops.int This technique offers the required selectivity and sensitivity to detect these compounds at the ultra-trace levels mandated by regulatory bodies. waters.com U.S. Environmental Protection Agency (EPA) methods for chlorinated dioxins, such as Method 1613B and Method 8290, are often adapted for PBDD/F analysis. epa.govpops.intchromatographyonline.com

To achieve accurate quantification, HRGC/HRMS analysis relies on the principle of isotope dilution. epa.gov This method is essential for correcting for the inevitable loss of analyte during the extensive sample preparation and cleanup stages. nih.gov

The process involves:

Spiking: Before any extraction or cleanup, the sample is "spiked" with a known quantity of a ¹³C-labeled analogue of the target analyte (e.g., ¹³C₁₂-2,3,7,8-TBDD). nih.govuea.ac.uk These isotopically labeled compounds serve as internal standards.

Co-extraction and Cleanup: The labeled internal standards behave almost identically to the native (unlabeled) analytes throughout the extraction, cleanup, and instrumental analysis process.

Quantification: The mass spectrometer can distinguish between the native analyte and the heavier ¹³C-labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the response of the known amount of the internal standard, the concentration of the native analyte in the original sample can be calculated accurately, compensating for any losses. uea.ac.uknih.gov The recovery of these internal standards is monitored to ensure the validity of the analytical run, with typical recoveries ranging from 52% to 132%. researchgate.net

The gas chromatograph's role is to separate the individual PBDD/F congeners from each other and from other remaining interferences before they enter the mass spectrometer. This separation is crucial because the toxicity of PBDD/Fs is highly dependent on the specific congener.

Capillary Columns: High-resolution separation is achieved using long (e.g., 30-60 m) capillary columns. chromatographyonline.comaaqr.org A common stationary phase for primary analysis is a 5% phenyl-dimethylpolysiloxane (e.g., DB-5 or equivalent), which separates compounds largely based on their boiling points. chromatographyonline.com

Confirmation Columns: To resolve specific isomers that may co-elute on the primary column, a second, confirmation column with a different polarity is often used. chromatographyonline.com For PBDD/F analysis, highly polar cyanosiloxane columns (e.g., SP-2331) can provide a high degree of separation between congeners based on dipole-dipole interactions.

Challenges with PBDDs: The analysis of higher brominated congeners can be challenging due to their thermal instability. Shorter GC columns (e.g., 15-30 m) are sometimes used to reduce the time the analytes spend at high temperatures, minimizing degradation, though this can come at the cost of some separation efficiency. pops.int Optimization of the GC temperature program is critical for achieving a balance between resolution and analyte stability. acs.org

The mass spectrometer is the detector that provides definitive identification and quantification. For PBDD/F analysis, a high-resolution instrument is necessary.

High Resolution: The MS is operated at a resolving power of 10,000 or greater. env.go.jp This high resolution allows the instrument to measure the mass of an ion with very high accuracy, enabling it to differentiate the target analyte from interfering ions that may have the same nominal mass but a slightly different exact mass. nih.gov

Selected Ion Monitoring (SIM): Rather than scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific m/z values characteristic of the target PBDD/F congeners and their ¹³C-labeled internal standards. env.go.jp This dramatically increases sensitivity by focusing the detector's time on the ions of interest.

Confirmation Criteria: For a compound to be positively identified, several criteria must be met:

The GC retention time must fall within a specified window of the corresponding ¹³C-labeled standard.

The signals for the two most abundant ions in the analyte's characteristic isotope cluster must be detected simultaneously.

The ratio of the intensities of these two ions must be within a certain tolerance (e.g., ±15%) of the theoretical isotopic abundance ratio for a molecule with that number of bromine atoms.

This multi-faceted approach ensures a very high degree of confidence in both the identification and quantification of compounds like 2,3,7-TrBDD.

Chromatographic Separation of PBDD/F Congeners

Emerging and Complementary Analytical Techniques

While HRGC/HRMS is the established reference method, research into alternative and complementary techniques continues, driven by the need for faster, more comprehensive, and potentially more cost-effective analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that offers a significant increase in resolving power compared to conventional one-dimensional GC. dffe.gov.zagcms.cz

Principle of Operation: In GC×GC, the effluent from a primary analytical column is passed through a modulator, which traps, focuses, and re-injects small fractions of the eluate onto a second, shorter column with a different stationary phase (orthogonal separation). labwrench.com This process is repeated continuously throughout the analysis. The result is a separation based on two independent properties (e.g., volatility and polarity), which dramatically increases the peak capacity and ability to resolve components in highly complex mixtures. labwrench.com

Time-of-Flight Mass Spectrometry (TOFMS): The very narrow peaks produced by the second-dimension column (often less than 100 milliseconds wide) require a very fast detector. labwrench.com TOF mass spectrometers are ideally suited for this, as they can acquire hundreds of full mass spectra per second. dffe.gov.zalabwrench.com This not only allows for accurate quantification of the sharp peaks but also provides full-range mass spectra for every point in the chromatogram, aiding in the identification of unknown or non-targeted compounds. dffe.gov.zaup.ac.za

Advantages for Dioxin Analysis: GC×GC-TOFMS provides greater selectivity and sensitivity than traditional GC-MS. dffe.gov.za The increased chromatographic capacity helps to separate target PBDD/F congeners from complex matrix interferences, while the cryogenic focusing effect of the modulator can enhance signal intensity. dffe.gov.zagcms.cz This makes it a valuable tool for both quantitative analysis and for screening samples for a broad range of contaminants in a single run. dffe.gov.zaup.ac.za

Table 1: Comparison of Analytical Techniques for PBDD/F Analysis

Feature HRGC/HRMS GC×GC-TOFMS
Primary Application Target compound quantification (Gold Standard) Complex mixture analysis, screening, quantification
Separation One-dimensional (Capillary GC) Two-dimensional (Orthogonal GC columns)
Resolution High Very High
Detector High-Resolution Sector or Orbitrap MS Time-of-Flight MS (TOFMS)
Data Acquisition Selected Ion Monitoring (SIM) Full Spectrum Acquisition
Sensitivity Picogram to Femtogram Picogram to Femtogram (can be enhanced by modulator)
Strengths Established regulatory method, high selectivity Superior resolving power, non-target screening capability
Limitations Limited to pre-selected target analytes Data processing can be more complex

Table 2: Key Parameters in HRGC/HRMS Method for PBDD/Fs

Parameter Typical Specification Purpose
GC Column 30-60 m DB-5 or equivalent Primary separation of congeners
MS Resolution ≥ 10,000 (10% valley definition) To distinguish analytes from isobaric interferences
Quantification Method Isotope Dilution To correct for analyte loss during sample preparation
Internal Standards ¹³C₁₂-labeled PBDD/F congeners Used as surrogates for accurate measurement
Detection Mode Selected Ion Monitoring (SIM) To maximize sensitivity for target compounds
Confirmation Retention time, ion ratio confirmation To ensure positive identification

Challenges in Reference Standard Availability and Isomer Identification

The accurate quantification and characterization of 2,3,7-Tribromodibenzo-p-dioxin (2,3,7-TriBDD) are significantly hampered by two primary challenges: the limited availability of certified reference standards and the inherent difficulty in distinguishing between its various isomers.

A major obstacle in the analysis of 2,3,7-TriBDD is the scarcity of commercially available, high-purity reference standards. These standards are crucial for the calibration of analytical instruments and for the positive identification of the compound in environmental and biological samples. While some suppliers offer solutions of 2,3,7-TriBDD, the range and availability can be limited, which poses a significant problem for routine monitoring and research. accustandard.com The lack of a wide array of certified reference materials for all tribrominated dibenzo-p-dioxin (B167043) congeners complicates the comprehensive assessment of these compounds.

Furthermore, the identification and separation of 2,3,7-TriBDD from its other tribrominated isomers present a considerable analytical challenge. inchem.org There are 10 possible tribromodibenzo-p-dioxin isomers, and their similar physicochemical properties make them difficult to separate using standard chromatographic techniques. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the most common and effective method for the analysis of PBDD/Fs, including 2,3,7-TriBDD. aaqr.org However, even with advanced capillary columns, co-elution of different isomers can occur, leading to potential misidentification and inaccurate quantification. For instance, the separation of the 1,3,7- and 1,3,8-tribromodibenzo-p-dioxin (B13790085) isomers has been noted as a specific analytical difficulty. ee-net.ne.jp To achieve unambiguous identification, complementary analytical techniques, such as matrix isolation infrared spectrometry, may be required, although these are not always readily accessible. inchem.org

The complexity of isomer-specific analysis is critical because the toxicity of PBDD/Fs is highly dependent on the substitution pattern of the bromine atoms. The 2,3,7,8-substituted congeners are generally considered the most toxic. accustandard.com Therefore, the inability to definitively distinguish 2,3,7-TriBDD from its less toxic isomers can lead to an overestimation or underestimation of the toxicological risk associated with a particular sample.

Table 1: Selected Tribromodibenzo-p-dioxin Isomers and Analytical Considerations

IsomerCommon Analytical Challenges
This compound Scarcity of certified reference standards. Potential for co-elution with other TriBDD isomers.
1,3,7-Tribromodibenzo-p-dioxin (B15175678) Has been identified in biota, requiring clear separation from other isomers for accurate assessment. ee-net.ne.jp
1,3,8-Tribromodibenzo-p-dioxin Difficult to separate chromatographically from the 1,3,7-TriBDD isomer. ee-net.ne.jp

Quality Assurance and Quality Control in PBDD/F Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are paramount in the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) to ensure the reliability, accuracy, and comparability of analytical data. These procedures are essential to minimize the risk of contamination, analytical errors, and to validate the entire analytical process from sample collection to final data reporting.

Standard operating procedures for PBDD/F analysis are often adapted from established methods for their chlorinated analogs, such as U.S. EPA Method 1613 or Method 8290A. aaqr.orgepa.govepa.gov These methods provide a framework for the stringent QA/QC measures necessary for trace-level analysis of these persistent organic pollutants.

Key components of a robust QA/QC program for PBDD/F analysis include:

Use of Isotopically Labeled Internal Standards: A crucial aspect of QA/QC is the use of isotopically labeled internal standards. These are compounds, such as ¹³C₁₂-labeled PBDD/Fs, that are added to the sample at the beginning of the analytical procedure. By monitoring the recovery of these labeled standards, analysts can correct for losses that may occur during sample extraction, cleanup, and analysis. Recovery values are typically expected to fall within a predefined range (e.g., 50-150%) for the data to be considered valid.

Method Blanks: Laboratory method blanks, which are clean matrices subjected to the entire analytical procedure, are analyzed with each batch of samples. aaqr.org This helps to identify and quantify any background contamination that may be introduced from solvents, reagents, glassware, or the laboratory environment.

Spiked Samples and Certified Reference Materials: Analyzing matrix spikes, where a known amount of the target analyte is added to a sample, helps to assess the method's accuracy and recovery for a specific matrix. The analysis of certified reference materials (CRMs), when available, provides an independent verification of the laboratory's analytical performance.

Instrument Performance Checks: Regular calibration of the analytical instruments, particularly the HRGC/HRMS system, is essential. This includes verifying mass resolution, mass accuracy, and the instrument's response to calibration standards.

Inter-laboratory Comparison Studies: Participation in inter-laboratory comparison studies or proficiency testing programs allows a laboratory to assess its performance against other laboratories analyzing the same samples. eurofins.fr This is a valuable tool for identifying potential systematic errors and ensuring the comparability of data across different studies.

Data Validation Criteria: Strict criteria for data acceptance must be established and followed. This includes criteria for isomer identification, such as retention time windows and ion abundance ratios, as well as recovery limits for internal standards. For example, the isotope ratio for a detected compound should be within a certain percentage (e.g., ±15%) of the theoretical value.

By implementing these comprehensive QA/QC measures, analytical laboratories can ensure the generation of high-quality, defensible data for the assessment of PBDD/F contamination, including that of this compound.

Table 2: Common QA/QC Parameters in PBDD/F Analysis

QA/QC ParameterPurposeTypical Acceptance Criteria
Isotopically Labeled Internal Standard Recovery Correct for analytical losses50-150%
Method Blank Assess laboratory contaminationBelow method detection limit or a specified low level
Matrix Spike Recovery Evaluate method performance in a specific matrixVaries by matrix and analyte, often 70-130% aaqr.org
Isotope Ratio Confirmation Confirm compound identityWithin ±15% of the theoretical value
Inter-laboratory Studies Assess laboratory performance against peersSatisfactory performance in proficiency testing schemes

Environmental Fate, Transport, and Biogeochemical Cycling of 2,3,7 Tribromodibenzo P Dioxin

Environmental Persistence and Degradation Pathways

The persistence of 2,3,7-TrBDD in the environment is a defining characteristic. Halogenated dioxins are known for their chemical stability and resistance to breakdown, leading to long environmental half-lives. epa.govnih.gov While PBDDs are generally considered highly persistent, some evidence suggests they may degrade faster than their chlorinated counterparts under certain conditions. pops.int Their stability means they can accumulate in various environmental compartments, including soil, sediment, and biota. pops.intmdpi.com

Photolytic degradation, or the breakdown of molecules by light, is a primary degradation pathway for PBDDs in the environment. pops.intresearchgate.net When exposed to sunlight, particularly ultraviolet (UV) radiation, 2,3,7-TrBDD can undergo reductive debromination, where bromine atoms are sequentially removed from the molecule. ca.govaaqr.org This process transforms the compound into lower-brominated, and often less toxic, congeners. aaqr.org The photolysis of PBDDs can occur in the atmosphere, on soil surfaces, and in surface waters. pops.intca.gov

Research has shown that the photolytic degradation of tetrabromodibenzo-p-dioxins (TeBDDs) in a thin layer of soil exposed to daylight has a half-life of 3 to 6 months. pops.int In controlled laboratory settings, photolysis can be much more rapid. pops.int The process is influenced by the medium in which the compound is found; for instance, the presence of organic solvents or natural photosensitizers can accelerate the degradation rate. murdoch.edu.au Photolytic processes are also responsible for the formation of PBDDs from the breakdown of other brominated compounds, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs).

Table 1: Comparative Photodegradation of Dioxin Congeners

Compound Condition Half-life Finding
Tetrabromodibenzo-p-dioxins (TeBDDs) 5 mm layer of soil, exposed to daylight 3 - 6 months Demonstrates persistence on surfaces despite photodegradation. pops.int
2,3,7,8-TCDD Water surface (40° N Latitude, Summer) 21 hours Illustrates faster degradation in aquatic environments under direct sunlight. ca.gov

| 2,3,7,8-TCDD | Water surface (40° N Latitude, Winter) | 118 hours | Shows significant seasonal variation in photolysis rates. ca.gov |

2,3,7-TrBDD exhibits high thermal stability, a characteristic shared with other PBDDs and PCDDs. These compounds are formed in high-temperature industrial processes, such as waste incineration and metal recycling, indicating they can withstand significant heat. pops.intacs.orginchem.org The complete destruction of PBDDs requires very high temperatures, often above 1100°C. pops.int

Their chemical stability makes them resistant to breakdown by acids and alkalis in the environment. ca.gov This stability contributes significantly to their persistence. While they are formed at high temperatures, thermal degradation of BFRs in consumer products or during uncontrolled burning is a major source of PBDD emissions. acs.orgmdpi.com The process can occur via precursor condensation, where fragments of BFR molecules combine to form dioxin structures. The presence of oxygen and catalysts like metal oxides can influence the formation and destruction rates during thermal events. inchem.org

Like other highly halogenated aromatic compounds, PBDDs, including 2,3,7-TrBDD, are generally recalcitrant to microbial degradation. nih.gov While biodegradation is a significant attenuation process for many organic pollutants, the complex and stable structure of PBDDs makes them difficult for most microorganisms to break down. tandfonline.comresearchgate.net

However, some specialized microorganisms have shown the ability to degrade lower-halogenated dioxins. researchgate.netsci-hub.se Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia can metabolize monochlorinated and dichlorinated dioxins, often using them as a carbon source. researchgate.net The primary mechanism involves dioxygenase enzymes that attack the aromatic rings, leading to the cleavage of the ether bond. sci-hub.se White-rot fungi can also degrade chlorinated dioxins through their extracellular lignin-degrading enzymes. ca.govresearchgate.net

Thermal and Chemical Stability in Environmental Media

Inter-Compartmental Transport and Distribution

The movement and final distribution of 2,3,7-TrBDD in the environment are dictated by its physicochemical properties, primarily its low water solubility and high hydrophobicity (lipophilicity). These characteristics drive its partitioning from water into organic phases like soil organic matter, sediments, and the fatty tissues of organisms. accustandard.comwikipedia.org

The exchange of 2,3,7-TrBDD between the atmosphere and water bodies is controlled by its volatility and water solubility, which are summarized by the Henry's Law Constant (HLC). henrys-law.orghenrys-law.org The HLC for PBDDs, like PCDDs, is generally low, indicating a tendency to partition out of the water phase and into other compartments. canada.caskb.com

Due to their low vapor pressure, PBDDs are considered semi-volatile organic compounds (SVOCs). wikipedia.org They can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. This association with airborne particles allows for long-range atmospheric transport to remote regions far from their original sources. wikipedia.org Deposition occurs through both wet (rain and snow) and dry (particle settling) processes, transferring the compound from the air to soil and water surfaces.

Once in an aquatic system, the extremely low water solubility and high octanol-water partition coefficient (Kow) of 2,3,7-TrBDD cause it to strongly adsorb to suspended particles and bed sediments. nih.govmdpi.com The key factor governing this partitioning is the amount of organic carbon in the soil or sediment. researchgate.netecetoc.orgepa.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter, and compounds with high Koc values are less mobile in the environment. murdoch.edu.au

For the analogous compound 2,3,7,8-TCDD, the logarithm of the Koc value (log Koc) is very high, in the range of 6.6 to 7.59, indicating immense sorption potential. ca.gov PBDDs are expected to have similarly high Koc values, leading to their accumulation in the organic-rich sediments of lakes, rivers, and coastal areas. nih.gov This process effectively removes the compound from the water column, making sediments a major environmental sink for PBDDs. However, these sequestered compounds can be reintroduced into the ecosystem through sediment resuspension or bioturbation by benthic organisms.

Table 2: Key Physicochemical Properties Influencing Environmental Fate (Values for 2,3,7,8-TCDD as a proxy)

Property Symbol Value Environmental Significance
Molecular Weight MW 322.0 g/mol Influences diffusion and transport rates. murdoch.edu.au
Octanol-Water Partition Coefficient log Kow ~7.0 Indicates high hydrophobicity and potential for bioaccumulation in fatty tissues. ca.gov
Henry's Law Constant H ~2.5 Pa·m³/mol Governs the partitioning between air and water. murdoch.edu.auhenrys-law.org

| Organic Carbon-Water Partition Coefficient | log Koc | 6.6 - 7.6 | Shows a very strong tendency to adsorb to soil and sediment organic matter, limiting mobility. ca.govmurdoch.edu.au |

Bioaccumulation, Bioconcentration, and Trophic Transfer in Ecosystems

Uptake and Accumulation in Aquatic and Terrestrial Organisms

The uptake and accumulation of 2,3,7-Tribromodibenzo-p-dioxin are expected to follow the patterns observed for other dioxins. In aquatic environments, these compounds are found at very low concentrations in the water itself due to their low solubility and instead are predominantly associated with sediments and suspended particulate matter. helcom.fiwaterquality.gov.au Aquatic organisms can take up these compounds directly from the water via their gills or skin, but the more significant pathway is through the ingestion of contaminated sediment, algae, or prey. nih.gov

Once ingested, the lipophilic nature of dioxins causes them to be stored in the fatty tissues and liver of animals. nih.govnih.gov In aquatic organisms like fish, the concentration of dioxins can be substantially higher than in the surrounding water, indicating significant bioaccumulation. nih.gov For instance, the bioconcentration factor (BCF), which measures uptake from water alone, for 2,3,7,8-TCDD in aquatic organisms has been estimated to be around 5,000, although measured values can vary widely. epa.gov

In terrestrial environments, dioxins deposited on soil and plant surfaces can enter the food chain. nih.gov Animals may be exposed by consuming contaminated soil, plants, or other animals. cornell.edu For example, poultry and mammals accumulate dioxins in their fat tissue and liver after consuming contaminated feed. nih.gov

Biomagnification Across Food Webs (e.g., Aquatic Food Chains)

Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food web. Dioxins are classic examples of compounds that biomagnify. cornell.edu Because they are persistent and stored in fatty tissues, they are efficiently transferred from prey to predator. cornell.edunih.gov

In aquatic food chains, small invertebrates may ingest contaminated sediment or detritus. cornell.edu These invertebrates are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and mammals. At each of these trophic levels, the concentration of dioxins increases, leading to potentially high exposures for top predators. helcom.ficornell.edu Fish and fish-eating wildlife are considered to be at the highest risk of accumulating significant levels of dioxins and related compounds. cornell.edu The process of biomagnification means that even very low levels of contamination in the environment, such as in sediments, can lead to significant concentrations in organisms at the top of the food web. nih.gov

Factors Influencing Biota-Sediment Accumulation Factors (BSAFs)

The Biota-Sediment Accumulation Factor (BSAF) is a key metric used to describe the bioaccumulation of sediment-associated contaminants. It is calculated as the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. epa.gov The BSAF provides a measure of the equilibrium partitioning of a chemical between the sediment and the lipids of benthic organisms.

Several factors influence BSAF values for dioxin-like compounds:

Hydrophobicity (Lipophilicity): The tendency of a chemical to partition into lipids is a primary driver of bioaccumulation. Generally, BSAF increases with the octanol-water partition coefficient (Kow). However, for extremely hydrophobic compounds like some higher-chlorinated dioxins, uptake can be limited, leading to a decrease in BSAF. frontiersin.org A study on the polychaete Hediste diversicolor found a significant, linearly decreasing trend of BSAF with the increasing lipophilicity (logKow) for PCDD/F congeners. frontiersin.org This suggests that less chlorinated congeners like 2,3,7,8-TCDD are more readily accumulated from sediment compared to their more highly chlorinated counterparts. frontiersin.org

Metabolism: The ability of an organism to metabolize and eliminate a compound can significantly reduce its bioaccumulation. Dioxin-like compounds with 2,3,7,8-substitution are generally resistant to metabolism, which contributes to their high bioaccumulation potential. nih.gov Differences in metabolic rates among species and for different congeners can lead to variations in BSAF values. nih.gov

Sediment Characteristics: The organic carbon content of the sediment is a critical factor. epa.gov Contaminants bind strongly to organic carbon, which can reduce their bioavailability to organisms. The BSAF calculation normalizes for organic carbon to account for this. epa.gov

Organism-Specific Factors: The feeding behavior, habitat, trophic level, and lipid content of an organism all influence its exposure and accumulation of contaminants. epa.gov Different species living in the same sediment can exhibit different BSAF values due to these biological differences. epa.gov

For 2,3,7,8-TCDD, measured BSAFs in fish have been reported to range from 0.03 to 0.30, while predicted equilibrium BSAFs are closer to one. epa.gov The lower observed values suggest that a state of disequilibrium often exists between fish and sediment in the environment. epa.gov In a study of the polychaete Hediste diversicolor, BSAFs for various PCDDs ranged from 0.02 to 1.41. frontiersin.org

Table 2: Biota-Sediment Accumulation Factors (BSAFs) for Select PCDD/Fs in the Polychaete Hediste diversicolor This table provides data on related chlorinated compounds to illustrate the principles influencing BSAF values.

CongenerBSAF RangeSource
2,3,7,8-TCDD0.02–1.41 (for dioxins) frontiersin.org
1,2,3,7,8-PeCDD
2,3,7,8-TCDF0.01–11.13 (for furans) frontiersin.org
2,3,4,7,8-PeCDF

Ecotoxicological Investigations and Mechanistic Studies of 2,3,7 Tribromodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms

The toxic and biological effects of 2,3,7-Tribromodibenzo-p-dioxin (2,3,7-TriBDD), like other dioxin-like compounds, are primarily mediated through the Aryl Hydrocarbon Receptor (AhR). eaht.org This ligand-activated transcription factor is central to a cascade of cellular and genetic events following exposure. wikipathways.orgresearchgate.net

Ligand Binding and Receptor Activation

The mechanism of AhR activation begins when a ligand, such as a dioxin congener, binds to the receptor in the cell's cytoplasm. eaht.orgwikipedia.org In its inactive state, the AhR is part of a complex with several co-chaperone proteins, including heat shock protein 90 (Hsp90) and the immunophilin-like protein AIP. wikipathways.orgwikipedia.orgikenaoncology.com The binding of a ligand induces a conformational change in the AhR, causing the release of these chaperone proteins. wikipedia.org

This dissociation exposes a nuclear localization signal on the AhR, facilitating its translocation into the cell nucleus. wikipedia.org Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). wikipedia.orgikenaoncology.combiorxiv.org This AhR/ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) located in the regulatory regions of target genes. researchgate.netwikipedia.orgbiorxiv.org This binding initiates the transcription of a battery of dioxin-responsive genes, leading to a wide range of biological and toxic effects. eaht.orgresearchgate.net The persistence of these effects is often linked to the metabolic stability of the ligand; compounds resistant to metabolism can cause persistent AhR activation. researchgate.net While the general mechanism is well-understood for potent ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the specific binding affinity and activation potential can vary between different congeners, including brominated variants like 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (TBDD). researchgate.netoup.com

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 Monooxygenases)

A primary and well-characterized downstream effect of AhR activation is the induction of xenobiotic (foreign compound) metabolizing enzymes. wikipedia.org The most prominent among these are the Cytochrome P450 (CYP) monooxygenases, particularly members of the CYP1 family, such as CYP1A1, CYP1A2, and CYP1B1. eaht.orgmdpi.comnih.gov The induction of these enzymes is a direct result of the AhR/ARNT complex binding to DREs in the promoter regions of the corresponding CYP genes. researchgate.net

Studies on the brominated analog, 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD), have shown it to be a potent inducer of CYP1A1 and CYP1A2, with a potency similar to its chlorinated counterpart, TCDD. osti.govnih.gov For instance, the ED50 value for CYP1A1 induction by TBDD in rats was estimated to be 0.8-1.0 nmol/kg. osti.govnih.gov A physiologically based pharmacokinetic model for TBDD also incorporated the induction of CYP1A2 as a key parameter. nih.gov However, research focusing specifically on 2,3,7-TriBDD has presented contrasting findings. In a study assessing humoral immunity in mice, 2,3,7-TriBDD had no effect on the antibody response and, importantly, did not cause an upregulation of phase I xenobiotic metabolizing enzyme (XME) genes. nih.govresearchgate.net This suggests that, at least for the endpoints measured in that study, 2,3,7-TriBDD is a significantly weaker inducer of these enzymes compared to other potent dioxin-like compounds.

Downstream Gene Expression Regulation and Transcriptomic Changes

The activation of the AhR by dioxin-like compounds triggers a broad reprogramming of gene expression that extends beyond CYP enzymes. nih.gov Transcriptomic studies using microarray analysis have been instrumental in characterizing the extensive changes in messenger RNA (mRNA) levels following exposure. wikipedia.org These studies, primarily conducted with TCDD, reveal that hundreds of genes can be affected, although the specific genes and the magnitude of their response can differ significantly between species, such as rats and mice. nih.gov This species-specific transcriptomic response may underlie the different histopathological outcomes observed in various animal models. nih.gov

The altered gene expression profile includes genes involved in various cellular processes, such as cell growth and differentiation, immune response, and hormone signaling. eaht.orgnih.govnih.gov For example, TCDD exposure can affect the expression of genes related to the immune system, such as those influencing T-cell differentiation. nih.govnih.gov Studies investigating the effects of 2,3,7-TriBDD on gene expression have shown it to be relatively inert in certain contexts. In an investigation of altered humoral immunity, 2,3,7-TriBDD failed to suppress the IgM antibody response and did not alter the expression of the thyroxine transport protein (Ttr) gene in the liver, in contrast to other tested brominated and chlorinated dioxins. nih.gov This lack of effect on specific gene expression pathways highlights its lower relative potency compared to other congeners. researchgate.net

In Vitro Bioassays for AhR-Mediated Activity (e.g., CALUX, DR-CALUX)

To screen for and quantify the AhR-mediated activity of compounds, in vitro bioassays are widely used. nih.gov The Dioxin-Responsive Chemically Activated LUciferase gene eXpression (DR-CALUX) bioassay is a prominent example. biodetectionsystems.comnih.govbiodetectionsystems.com This assay utilizes a genetically modified rat or mouse hepatoma cell line that contains the firefly luciferase gene under the control of DREs. biodetectionsystems.combiodetectionsystems.com

When these cells are exposed to AhR-activating compounds like dioxins, the ligand-receptor complex binds to the DREs, inducing the expression of the luciferase enzyme. biodetectionsystems.combiodetectionsystems.com The subsequent addition of a substrate for luciferase results in the emission of light, the intensity of which is proportional to the amount of AhR activation. biodetectionsystems.com The results are typically benchmarked against the most potent dioxin, 2,3,7,8-TCDD, and expressed as Bioanalytical Equivalents (BEQs) or Toxic Equivalency Quotients (TEQs). nih.govbiodetectionsystems.com The DR-CALUX assay is a highly sensitive and reproducible tool for assessing the total dioxin-like activity of environmental samples, such as sediments, and food or feed samples. nih.govnih.gov It can effectively screen for the combined effect of all AhR agonists present in a complex mixture. nih.gov

Comparative Ecotoxicology of Brominated and Chlorinated Dioxins

The ecotoxicological evaluation of brominated dioxins often involves a direct comparison with their more extensively studied chlorinated analogs. oup.comipen.org This comparative approach is essential for understanding their relative risks in the environment. nih.gov

Relative Potencies and Toxic Equivalency Factors (TEFs) in Environmental Contexts

The Toxic Equivalency Factor (TEF) concept is a cornerstone for the risk assessment of dioxin-like compounds. wikipedia.org It expresses the toxicity of individual congeners relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. eaht.orgbundesumweltministerium.de By multiplying the concentration of each congener in a mixture by its TEF and summing the results, a total Toxic Equivalency (TEQ) can be calculated, providing a single integrated measure of the mixture's dioxin-like toxicity. eaht.orgwikipedia.org

Initially developed for chlorinated dioxins and furans (PCDD/Fs) and some polychlorinated biphenyls (PCBs), the World Health Organization (WHO) has recommended including brominated dioxins (PBDD/Fs) in the TEF framework due to their similar structure and mechanism of action. oup.comnih.govjst.go.jpacs.org Studies have shown that 2,3,7,8-substituted brominated congeners elicit a similar spectrum of toxic effects as their chlorinated counterparts. oup.comipen.org

The relative potencies (REPs) can vary depending on the congener and the toxicological endpoint being measured. In some cases, brominated compounds have been found to be equally or even more potent than their chlorinated analogs. For instance, in a rainbow trout early life stage mortality assay, 2,3,7,8-TBDD was more potent than 2,3,7,8-TCDD. nih.gov Similarly, in a study on humoral immunity suppression in mice, several brominated dibenzofurans were found to be more potent than their chlorinated analogs. However, the same study demonstrated that 2,3,7-TriBDD was an exception, showing no effect on the measured immune response, which implies a very low or negligible TEF for this specific endpoint. nih.gov This finding underscores the importance of congener-specific data in risk assessment.

The following table provides a summary of selected World Health Organization (WHO) TEF values for dioxin-like compounds, which are periodically reviewed. bundesumweltministerium.de It is important to note that TEFs for many brominated congeners are still under evaluation, and interim values are often based on their chlorinated analogs. nih.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Selected Dioxin-Like Compounds

Note: The TEF values for brominated compounds are often interim and based on the values for their chlorinated analogs as recommended by expert panels pending more comprehensive in vivo data. nih.gov The potency for 2,3,7-TriBDD is noted as low based on specific study findings. nih.gov

The following table summarizes findings on the relative potency of selected brominated compounds compared to their chlorinated analogs from specific studies.

Table 2: Comparative Potency of Brominated vs. Chlorinated Dioxins in Specific Assays

Table of Mentioned Compounds

Species-Specific Sensitivity and Responses in Model Organisms (e.g., Fish, Birds, Mammalian Cell Lines for Mechanism Studies)

The ecotoxicological profile of this compound (2,3,7-TriBDD) reveals distinct species-specific sensitivities and mechanisms of action when compared to more extensively studied dioxin congeners. Research into its effects on mammalian and aquatic organisms indicates that while it interacts with the aryl hydrocarbon receptor (AhR) pathway, its potency and the nature of the responses it elicits can vary significantly.

In mammalian models, studies highlight a nuanced immunological and biochemical response. A key investigation using female B6C3F1/N mice assessed the immunotoxic potential of 2,3,7-TriBDD by examining the immunoglobulin M (IgM) antibody forming cell (AFC) response, a sensitive measure of humoral immunity. nih.govnih.gov Unlike potent dioxins such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and several other brominated and chlorinated furans which suppressed the AFC response, 2,3,7-TriBDD had no effect on antibody formation. nih.govnih.gov This suggests a significantly lower immunotoxic potential in this specific mouse model compared to other dioxin-like compounds.

The interaction with the AhR, the primary mediator of dioxin toxicity, is central to understanding these effects. The relative binding affinity of 2,3,7-TriBDD to the Ah receptor has been reported as 0.8 when compared to its chlorinated analogue, 2,3,7-trichlorodibenzo-p-dioxin, indicating substantial interaction capability. ee-net.ne.jp In vitro assays have assigned a relative potency (REP) value of 0.081 to 2,3,7-TriBDD, which is used to compare its activity to reference compounds like TCDD. uio.no

Table 1: Species-Specific Responses to this compound in Model Organisms
Model Organism/SystemEndpoint/Response MeasuredObserved Effect of 2,3,7-TriBDDReference
Mouse (B6C3F1/N)Immunoglobulin M (IgM) Antibody Forming Cell (AFC) ResponseNo effect on antibody response nih.gov, nih.gov
Mouse (B6C3F1/N)Hepatic Gene Expression (Cyp1a1, Cyp1a2)Downregulation at 3 and 10 µg/kg doses nih.gov
RatBiliary function (Ouabain excretion, bile flow)Depression of function, slightly less potent than TCDD inchem.org
In VitroAh Receptor Binding Affinity (vs. 2,3,7-Trichlorodibenzo-p-dioxin)Relative affinity of 0.8 ee-net.ne.jp
In VitroRelative Potency (REP)0.081 uio.no

Biomarkers of Exposure and Effect in Environmental Monitoring (Excluding Human Clinical Applications)

For environmental monitoring, biomarkers serve as crucial tools to indicate the exposure of organisms to contaminants and the potential for biological effects. The primary biomarkers for dioxin-like compounds are associated with the activation of the AhR pathway, most notably the induction of cytochrome P450 (CYP) family 1A enzymes, such as CYP1A1 and CYP1A2. researchgate.net

Studies involving 2,3,7-TriBDD have revealed an unusual biomarker response profile. In a study with B6C3F1/N mice, exposure to 2,3,7-TriBDD did not lead to the typical induction of hepatic CYP1A enzymes. nih.gov Instead of upregulation, the expression of Cyp1a1 and Cyp1a2 genes was downregulated at doses of 3 and 10 µg/kg. nih.gov This atypical response distinguishes 2,3,7-TriBDD from many other AhR agonists and represents a specific biomarker signature for this compound, indicating that exposure does not necessarily trigger the classic detoxification pathways associated with more potent dioxins.

The relevance of these biomarkers for environmental monitoring is underscored by the detection of 2,3,7-TriBDD in wildlife. A study of blue mussels (Mytilus edulis) from the Baltic Sea identified and quantified 2,3,7-TriBDD in tissue samples. ee-net.ne.jp The concentration was estimated to be 7 nanograms per gram (ng/g) on a lipid weight basis. ee-net.ne.jp The presence of this specific congener in a marine organism confirms environmental exposure and validates the need for specific biomarkers to monitor its prevalence and potential effects in aquatic ecosystems.

Table 2: Biomarker Responses and Environmental Detection of this compound
Biomarker/IndicatorOrganism/MatrixFindingReference
Hepatic Gene Expression (Cyp1a1, Cyp1a2)Mouse (B6C3F1/N)Downregulation (Atypical response) nih.gov
Compound DetectionBlue Mussel (Mytilus edulis) TissueDetected at 7 ng/g lipid weight ee-net.ne.jp

Long-term Ecological Impacts and Ecosystem-level Perturbations (Excluding Human Health Risk Profiles)

The long-term ecological impact of a chemical is often linked to its persistence in the environment and its ability to bioaccumulate in food webs. Polybrominated dibenzo-p-dioxins (PBDDs), as a class, are known to be persistent environmental pollutants that can accumulate in organisms. accustandard.com

Direct research on the long-term, ecosystem-level effects specifically attributable to 2,3,7-TriBDD is limited. However, evidence of its environmental persistence and bioaccumulation exists. The identification of 2,3,7-TriBDD in blue mussels from the Baltic Sea provides clear evidence that this congener is present in marine environments and is taken up by organisms. ee-net.ne.jp The study quantified the compound at 7 ng/g lipid weight, and the total concentration of all measured tri-brominated dioxin congeners was 170 ng/g lipid weight. ee-net.ne.jp This finding demonstrates that 2,3,7-TriBDD can enter and move through aquatic food chains.

While comprehensive studies on ecosystem-level perturbations—such as impacts on population dynamics, community structure, or ecosystem functions—caused by 2,3,7-TriBDD are not available in the reviewed scientific literature, its demonstrated bioaccumulation is a critical first step in risk assessment. The presence of persistent and bioaccumulative substances in an ecosystem can pose a long-term risk, as concentrations may increase in organisms at higher trophic levels. The unique biomarker responses, such as the downregulation of CYP1A genes, suggest that the long-term consequences of exposure could differ from those of other dioxins, but these potential impacts remain an area for future research.

Table 3: Environmental Occurrence of this compound
OrganismLocationConcentration (lipid weight)Reference
Blue Mussel (Mytilus edulis)Baltic Sea7 ng/g ee-net.ne.jp

Remediation and Mitigation Strategies for 2,3,7 Tribromodibenzo P Dioxin Contamination

Source Control and Prevention Technologies

Preventing the formation and release of 2,3,7-Tribromodibenzo-p-dioxin from industrial sources is a critical first step in managing its environmental impact. This involves optimizing industrial processes and implementing robust waste management practices.

The formation of PBDDs, including this compound, is often an unintentional byproduct of thermal and chemical processes where bromine, carbon, and hydrogen are present at elevated temperatures. cawood.co.uk Key industrial sources include waste incineration and certain chemical manufacturing processes. cawood.co.ukresearchgate.net

Key Optimization Strategies:

Temperature Control: Maintaining specific temperature ranges during combustion and other thermal processes is crucial. For instance, a pyrolysis process for waste and biomass should operate within a narrow temperature range of 288-316°C to effectively strip chlorine (and by extension, bromine) from precursors without forming new dioxins. google.com Conversely, proper incineration for dioxin destruction requires temperatures above 850°C, and for large quantities of contaminated material, temperatures of 1000°C or more are necessary. who.int

Precursor Control: Minimizing the presence of precursor compounds is a fundamental preventive measure. In processes like pulp bleaching, eliminating elemental chlorine and using precursor-free additives can significantly reduce the formation of chlorinated dioxins, a principle that also applies to their brominated counterparts. pops.int

Combustion Efficiency: Ensuring good combustion quality in incinerators plays a more significant role in minimizing dioxin formation than other operational parameters. nih.gov Efficient combustion helps in the complete destruction of organic materials, reducing the chance for dioxin synthesis. norden.orgdiva-portal.org

Chemical Substitution: Replacing elemental chlorine with chlorine dioxide in bleaching processes has been shown to virtually eliminate the formation of specific chlorinated dioxins, and similar strategies could be applied to reduce brominated dioxin formation. pops.int

Table 1: Industrial Process Optimization for Dioxin Minimization
StrategyDescriptionKey Findings/RecommendationsReferences
Temperature ControlMaintaining optimal temperature ranges in thermal processes.Pyrolysis at 288-316°C for precursor removal; Incineration >850°C for destruction. google.comwho.int
Precursor ControlMinimizing the input of substances that can form dioxins.Use of precursor-free additives and thorough washing in pulp bleaching. pops.int
Combustion EfficiencyEnsuring complete and efficient combustion of materials.Good combustion quality is more critical than other parameters for reducing dioxin formation. nih.gov
Chemical SubstitutionReplacing chemicals that contribute to dioxin formation.Replacing elemental chlorine with chlorine dioxide in bleaching processes. pops.int

The disposal and recycling of products containing brominated flame retardants (BFRs) can lead to the emission of PBDDs. ilmexhibitions.com Therefore, effective waste management is crucial.

Key Waste Management and Recycling Practices:

Proper Incineration: Incineration is a common method for treating waste containing BFRs. norden.org Modern incineration plants with efficient flue gas cleaning systems can achieve high removal efficiencies for both chlorinated and brominated dioxins, often exceeding 99%. diva-portal.org The removed dioxins are concentrated in the fly ash, which must be treated as hazardous waste. diva-portal.org

Segregation of Waste: Separating waste streams to prevent the co-incineration of materials that can lead to PBDD formation is important. For example, the presence of brominated compounds in end-of-life products can lead to PBDD emissions in certain thermal waste disposal units. ilmexhibitions.com

Advanced Flue Gas Cleaning: The use of advanced flue gas cleaning systems in incinerators is critical. These systems can include fabric filters that capture dioxins in fly ash. diva-portal.org Studies have shown that flue gas cleaning can reduce chlorinated/brominated dioxin concentrations by over 99%. diva-portal.org

Controlled Pyrolysis: Pyrolysis of waste containing BFRs under controlled conditions, such as low oxygen content, can influence the types and amounts of pollutants released. aaqr.org

Table 2: Waste Management Practices to Reduce PBDD Emissions
PracticeDescriptionEffectivenessReferences
Proper IncinerationHigh-temperature incineration with modern flue gas cleaning.>99% removal efficiency for chlorinated/brominated dioxins. diva-portal.org
Waste SegregationSeparating waste streams to avoid co-incineration of problematic materials.Reduces the potential for PBDD formation by controlling inputs. ilmexhibitions.com
Advanced Flue Gas CleaningUse of technologies like fabric filters to capture pollutants.Concentrates dioxins in fly ash for safe disposal. diva-portal.org
Controlled PyrolysisThermal decomposition in the absence of oxygen.Can be optimized to minimize the formation of harmful byproducts. aaqr.org

Optimization of Industrial Processes to Minimize Formation

Contaminated Site Remediation Approaches

For sites already contaminated with this compound, various remediation technologies are available. These can be broadly classified as thermal, chemical, and biological methods.

Thermal treatments use heat to destroy or separate contaminants from soil and other materials.

Incineration: This process uses high temperatures (typically above 1200°C) to destroy dioxins. clu-in.orgprinceton.edu It is considered a highly effective method for the destruction of these compounds. who.intclu-in.org Rotary kiln incinerators are a common and versatile technology for treating a variety of dioxin-contaminated wastes. princeton.edu

Thermal Desorption: This technology heats contaminated soil at lower temperatures (200-1000°F) to vaporize contaminants, which are then collected and treated. epa.gov High-temperature thermal desorption (HTTD), operating between 315°C and 538°C, is effective for semi-volatile organic compounds like dioxins. tpsgc-pwgsc.gc.ca Lab-scale tests on dioxin-contaminated soil have shown that treatment at 350°C for 5 days can significantly reduce dioxin concentrations. haemers-technologies.com Pilot projects have demonstrated that heating soil to 335°C can achieve a pollutant removal rate of 99%, with the vaporized dioxins being destroyed in a thermal oxidizer at 1100°C. tuiasi.ro

Vitrification: This method uses very high temperatures to melt contaminated soil, which then cools to form a glassy, stable mass that immobilizes the contaminants. clu-in.org

Table 3: Comparison of Thermal Treatment Technologies for Dioxin Remediation
TechnologyOperating PrincipleTypical Temperature RangeEffectivenessReferences
IncinerationDestruction of contaminants at high temperatures.> 1200°CHighly effective for dioxin destruction (>99.9999% DRE reported). clu-in.orgprinceton.edu
Thermal DesorptionVaporization of contaminants for collection and treatment.200-1000°F (93-538°C)High removal rates (e.g., 99% at 335°C). epa.govtuiasi.ro
VitrificationImmobilization of contaminants in a glassy matrix.Very high temperatures (melting point of soil)Stabilizes contaminants, reducing mobility. clu-in.org

Chemical methods aim to break down the structure of dioxins into less harmful substances.

Reductive Dehalogenation: This process involves the removal of halogen atoms (like bromine) from the dioxin molecule. This can be achieved using zero-valent iron nanoparticles, which can completely dechlorinate (and by extension, debrominate) dioxins to their basic dibenzo-p-dioxin (B167043) structure under anoxic conditions. nih.gov

Base-Catalyzed Decomposition: This is another chemical approach that has been researched for the degradation of dioxins. clu-in.org

Biological remediation uses living organisms to degrade or contain contaminants. These methods are often considered more cost-effective and environmentally friendly than physical or chemical treatments. frontiersin.org

Bioremediation: This involves the use of microorganisms to break down contaminants.

Aerobic Degradation: Some aerobic bacteria, such as Sphingomonas wittichii RW1, can degrade less chlorinated and brominated dioxins. nih.govd-nb.info These bacteria often possess dioxygenase enzymes that can cleave the aromatic rings of dioxins. nih.gov

Anaerobic Degradation: Highly halogenated dioxins are more susceptible to degradation under anaerobic conditions through reductive dehalogenation. neptjournal.com Bacteria like Dehalococcoides species can remove chlorine atoms, making the molecules less toxic and more amenable to further aerobic degradation. rutgers.edumdpi.com

Fungal Remediation: Certain fungi, such as the white-rot fungus Phanerochaete chrysosporium and Penicillium sp. QI-1, have demonstrated the ability to degrade highly toxic dioxins. nih.gov

Table 4: Biological Remediation Approaches for Dioxins
TechniqueOrganism TypeMechanismExamples of OrganismsReferences
Bioremediation (Aerobic)BacteriaOxidative degradation, ring cleavage.Sphingomonas wittichii RW1 nih.govd-nb.info
Bioremediation (Anaerobic)BacteriaReductive dehalogenation.Dehalococcoides species rutgers.edumdpi.com
Bioremediation (Fungal)FungiDegradation of complex aromatic polymers.Phanerochaete chrysosporium, Penicillium sp. QI-1 nih.gov
PhytoremediationPlantsUptake, degradation, and containment; enhancement of microbial activity.Can be used in conjunction with microbial remediation. nih.gov

Chemical Dechlorination/Degradation Methods

Innovative Remediation Technologies and Future Development

Research into the remediation of 2,3,7-TBDD and related compounds is increasingly focused on developing more efficient, cost-effective, and less energy-intensive destruction technologies. clu-in.org These innovative approaches aim to overcome the limitations of traditional methods, which often involve either simple containment or high-energy thermal destruction. clu-in.orgclu-in.org

Nanoremediation: This technology utilizes the unique properties of nanoparticles for environmental cleanup. numberanalytics.com Nanoparticles have a very large surface-area-to-volume ratio, which can make them highly reactive. epa.govnumberanalytics.com For halogenated compounds, nanoscale zero-valent iron (nZVI) is the most studied nanomaterial. researchgate.net Research has shown that palladized nZVI can rapidly dechlorinate PCDDs, including even the less chlorinated congeners that are resistant to degradation by microscale ZVI. researchgate.net While the practical, large-scale application of nanoremediation is still developing, it represents a significant future direction for the in situ treatment of dioxin-contaminated sites. uni-stuttgart.de The goal of research projects like the EU's NanoRem is to facilitate the safe and economic use of nanotechnology for soil and groundwater remediation. uni-stuttgart.de

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment processes that generate highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. mdpi.comkirj.ee These processes can be more effective than conventional oxidation with ozone or hydrogen peroxide alone. kirj.ee Common AOPs include:

Ozone-based systems (O₃/H₂O₂): Combining ozone with hydrogen peroxide enhances the production of hydroxyl radicals, leading to faster degradation of contaminants. kirj.ee

UV-based systems (UV/H₂O₂ or UV/O₃): The use of ultraviolet (UV) light to photolyze hydrogen peroxide or ozone is a highly effective method for generating hydroxyl radicals. mdpi.comkirj.ee

Fenton Process (Fe²⁺/H₂O₂): This process uses ferrous iron as a catalyst to decompose hydrogen peroxide into hydroxyl radicals. mdpi.com It is known for its simplicity and rapid reaction rates but is typically limited to acidic pH conditions. mdpi.com

Photocatalysis: This AOP uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that drive the formation of reactive oxygen species. researchgate.netmdpi.com

Biological-Based Innovations: Bioremediation technologies are attractive due to their potential for being less costly and more environmentally friendly than physical or chemical methods. nih.govmdpi.com

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with known degradation capabilities to a contaminated site. mdpi.com Several fungal and bacterial strains have been identified that can degrade chlorinated dioxins. mdpi.comnih.gov Biostimulation involves modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous microorganisms capable of degrading the contaminant. mdpi.com

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. nih.govmdpi.com Certain plants, particularly cucurbits like zucchini and cucumber, have shown promise in taking up dioxins from the soil through their roots. nih.gov

Composting: Aerobic composting has demonstrated high efficiency in removing dioxins from contaminated soil, with treatment efficiencies reported in the range of 65% to 85%. nih.gov The process enhances microbial activity, leading to the breakdown of the pollutants. mdpi.com

TechnologyPrincipleResearch Findings & Future OutlookReferences
Nanoremediation (nZVI)Uses highly reactive nanoscale zero-valent iron particles to chemically degrade contaminants through reduction.Palladized nZVI has shown rapid dechlorination of PCDDs in lab studies. Focus is on scaling up for safe and economic in situ application. researchgate.netnumberanalytics.comuni-stuttgart.de
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants.Includes methods like UV/H₂O₂, Fenton process, and photocatalysis. Effective for destroying a wide range of organic compounds. mdpi.comkirj.eemdpi.com
Advanced BioremediationUtilizes biological processes (microbes, fungi, plants) to degrade or sequester contaminants.Composting can achieve high removal efficiencies (65-85%). Phytoremediation with crops like zucchini shows promise. Considered a cost-effective and green technology. nih.govmdpi.com

Environmental Policy, Regulation, and Risk Assessment Frameworks for 2,3,7 Tribromodibenzo P Dioxin

International Regulatory Frameworks (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. epd.gov.hkiisd.org While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are listed in Annex C of the Convention for unintentional production, PBDD/Fs, including 2,3,7-TrBDD, are not yet explicitly listed. epd.gov.hkpops.int

However, there is a growing international movement to include polyhalogenated dibenzo-p-dioxins and dibenzofurans, which encompasses PBDD/Fs, under the Convention. pops.intiaeg.com In May 2024, Switzerland submitted a proposal to list these compounds in Annex C. iaeg.compops.int This proposal is based on evidence that PBDD/Fs exhibit POPs characteristics, such as persistence, bioaccumulation, long-range environmental transport, and adverse effects similar to their chlorinated counterparts. pops.intiaeg.com The Persistent Organic Pollutants Review Committee (POPRC) has concluded that PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) meet the screening criteria for listing under the convention. pops.int

The World Health Organization (WHO) has also played a significant role in assessing the risks of PBDD/Fs. inchem.orgwho.int Although a tolerable daily intake (TDI) has been established for dioxin-like compounds, the WHO has acknowledged that the database for PBDD/Fs is less comprehensive than for PCDD/Fs. inchem.orgnih.gov

National and Regional Environmental Monitoring Programs and Guidelines

Several countries and regions have implemented monitoring programs and established guidelines that address PBDD/Fs, often as part of a broader strategy for managing dioxin-like compounds.

United States: The U.S. Environmental Protection Agency (EPA) has developed methods for analyzing PBDD/Fs in various environmental media, including ambient air. epa.gov The EPA's National Dioxin Program has also worked to assess the risks associated with these compounds. agriculture.gov.au While no specific occupational exposure standard exists for 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the chlorinated analogue, various regulations under the Clean Air Act and Clean Water Act address dioxin emissions and contamination. nih.govcdc.gov

European Union: The European Chemicals Agency (ECHA) has listed PBDD/Fs and PBCDD/Fs as proposed new POPs. freyrsolutions.com The EU requires monitoring of PBDD/F emissions from waste incineration plants under certain conditions. pops.int Furthermore, the Water Framework Directive includes provisions for establishing Environmental Quality Standards (EQS) for dioxin-like compounds. europa.eueuropa.eu

Canada: The Canadian Council of Ministers of the Environment (CCME) has developed Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health for PCDD/Fs, which can inform the management of sites contaminated with PBDD/Fs. ccme.ca Environment Canada has also established Federal Environmental Quality Guidelines for polybrominated diphenyl ethers (PBDEs), which are precursors to PBDD/F formation. canada.ca

United Kingdom: The UK has acknowledged the particular issue of high usage of brominated flame retardants, which can lead to the formation of PBDD/Fs during combustion. www.gov.uk Monitoring of PBDD/Fs in shellfish has been conducted to assess environmental levels and potential dietary intake. nih.gov

Italy: Regional parks, such as the Nebrodi Regional Park in Sicily, have been the focus of studies investigating the bioaccumulation of PBDD/Fs in local wildlife, highlighting the importance of environmental quality for food safety. nih.gov

These programs often find that PBDFs are more frequently detected and at higher concentrations than PBDDs, with some exceptions for specific congeners like 2,3,7-TrBDD in certain species. nih.gov

Methodological Approaches to Environmental Risk Assessment (Excluding Specific Human Risk Values)

The environmental risk assessment of 2,3,7-TrBDD and other PBDD/Fs follows a structured approach that evaluates potential adverse effects on ecosystems.

Ecological risk assessment for dioxin-like compounds, including 2,3,7-TrBDD, generally involves several key steps: problem formulation, exposure assessment, effects assessment, and risk characterization. osti.gov A central tool in this process is the Toxicity Equivalence (TEQ) methodology. epa.govornl.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different dioxin-like compounds relative to the most toxic congener, 2,3,7,8-TCDD. epa.govornl.gov

However, the application of TEFs developed for PCDD/Fs to PBDD/Fs introduces uncertainty due to known differences in the potency of some brominated congeners. nih.gov The U.S. EPA's framework for ecological risk assessment of dioxin-like compounds acknowledges the need for more data on brominated compounds. epa.gov

Recent research has focused on refining these methodologies by incorporating species-specific data, such as the diversity of aryl hydrocarbon receptors (AhR) in different organisms, to improve the accuracy of risk assessments. researchgate.net

Understanding the movement of 2,3,7-TrBDD through different environmental compartments (air, water, soil, and biota) is crucial for assessing exposure. cdc.gov Intermedia transfer models, such as CalTOX, are used to predict the distribution of contaminants and identify key exposure pathways. ca.gov These models rely on intermedia transfer factors (ITFs), which are chemical-specific physical and chemical properties that govern partitioning between media. ca.gov

Key exposure pathways for PBDD/Fs include:

Atmospheric Deposition: PBDD/Fs released from combustion sources can be transported long distances in the atmosphere and deposited onto soil and water surfaces. epa.govepa.gov

Sedimentation: In aquatic environments, PBDD/Fs tend to adsorb to particulate matter and settle into sediments, which act as a major environmental sink. epa.gov

Bioaccumulation: Due to their lipophilic nature, PBDD/Fs bioaccumulate in the fatty tissues of organisms and can biomagnify up the food chain. nih.govresearchgate.net Dietary intake is a primary exposure route for many organisms. nih.govbohrium.com

Pharmacokinetic models are also being developed to better understand the transfer and accumulation of these compounds within an organism's body, for example, between the liver and fat tissues. nih.gov

Ecological Risk Assessment Methodologies

Development of Environmental Quality Standards and Advisory Levels for Ecosystem Protection

Environmental Quality Standards (EQS) and other advisory levels are developed to protect ecosystems from the adverse effects of contaminants like 2,3,7-TrBDD. These standards are typically based on toxicological data from laboratory and field studies.

For dioxin-like compounds, EQS are often expressed in terms of TEQs. europa.eu The European Union, under its Water Framework Directive, has been working to establish EQS for dioxins and dioxin-like compounds in water, sediment, and biota. europa.eueuropa.euenvironment-agency.gov.uk The process involves deriving predicted no-effect concentrations (PNECs) from toxicity data and considering factors such as secondary poisoning of wildlife that consume contaminated prey.

In Canada, soil quality guidelines for PCDD/Fs have been established to protect environmental and human health. ccme.ca These guidelines are based on a risk assessment approach and consider different land uses. While specific guidelines for PBDD/Fs are less common, the principles and methodologies used for PCDD/Fs often serve as a basis for their management. ccme.ca

The development of these standards is an ongoing process that incorporates new scientific findings on the toxicity and environmental behavior of these compounds. epa.gov

Future Research Directions and Knowledge Gaps in 2,3,7 Tribromodibenzo P Dioxin Science

Elucidation of Novel Formation Pathways and Uncharacterized Sources

While it is known that PBDDs, including 2,3,7-TriBDD, are unintentional byproducts of industrial processes and combustion, a complete picture of their formation pathways and sources is still lacking. diva-portal.org

Detailed Research Findings:

Combustion and Industrial Processes: The primary anthropogenic sources of PBDDs are the combustion of materials containing brominated flame retardants (BFRs) and various industrial activities like smelting and chemical manufacturing. diva-portal.orgaccustandard.comnih.gov Uncontrolled waste incineration, particularly of electronic waste, is a significant contributor. researchgate.net

Natural Formation: A growing body of research suggests that some PBDDs and mixed bromo-chloro dibenzo-p-dioxins (Br/Cl-DDs) can be formed naturally. acs.org For instance, studies have pointed to freshwater sponges and their associated microorganisms in the Baltic Sea as potential natural producers of these compounds. acs.org

Precursor Compounds: Bromophenols are recognized as important precursors in the formation of PBDDs. researchgate.net Research into the thermal degradation of these precursors is crucial for understanding the specific conditions that lead to the formation of different PBDD congeners. researchgate.net

Uncharacterized Sources: Backyard burning of domestic refuse and landfill fires have been identified as potentially large but not yet fully quantified sources of dioxin-like compounds. epa.gov Further investigation is needed to determine the contribution of these and other potential sources to the environmental burden of 2,3,7-TriBDD.

Future research should focus on identifying and quantifying emissions from these uncharacterized sources and further exploring the mechanisms of natural PBDD formation. A more comprehensive understanding of formation pathways will enable the development of effective strategies to control and reduce their release into the environment. pops.int

Development of Advanced Analytical Standards and High-Throughput Screening Methods

Accurate detection and quantification of 2,3,7-TriBDD and other PBDDs in various environmental matrices are hampered by the lack of certified analytical standards and efficient screening methods. pops.int

Detailed Research Findings:

Analytical Challenges: The analysis of PBDDs is complex due to their presence at trace levels, the potential for degradation during analysis, and interference from other compounds like polybrominated diphenyl ethers (PBDEs). pops.int While methods for polychlorinated dibenzo-p-dioxins (PCDDs) are well-established (e.g., US EPA Method 1613), there is no unified, standardized method for PBDDs. pops.intepa.gov

Need for Standards: The availability of reliable analytical standards is a significant limiting factor. nih.gov While some standards for PBDD congeners, including 2,3,7-TriBDD, are commercially available, a more comprehensive suite of certified reference materials is needed to improve the accuracy and comparability of data across different laboratories. accustandard.commdpi.comwur.nl

High-Throughput Screening (HTS): HTS techniques, widely used in drug discovery, offer a promising approach for rapidly screening large numbers of samples for dioxin-like activity. wikipedia.orgnih.gov These methods utilize automated robotics and sensitive detectors to test for the biological activity of compounds, which can help prioritize samples for more detailed chemical analysis. evotec.comnih.gov Adapting and validating HTS for the specific detection of PBDDs and mixed halogenated dioxins could significantly enhance monitoring and risk assessment efforts. nih.gov

Future work must prioritize the synthesis and certification of a wider range of PBDD analytical standards, including isotopically labeled compounds for use as internal standards. nih.gov Furthermore, the development and validation of HTS methods tailored for brominated and mixed halogenated dioxins are essential for more efficient and cost-effective environmental monitoring. nih.gov

Comprehensive Ecotoxicological Profiling Across Diverse Taxa

The toxicological data for PBDDs, including 2,3,7-TriBDD, are much more limited compared to their chlorinated counterparts. acs.org Comprehensive studies across a wide range of species are necessary to understand their full ecological impact.

Detailed Research Findings:

Dioxin-Like Toxicity: Studies have shown that 2,3,7,8-substituted PBDDs exhibit dioxin-like effects, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), by activating the aryl hydrocarbon receptor (AHR). inchem.orgbiorxiv.orgmdpi.com These effects can include developmental and reproductive toxicity, and immunosuppression. inchem.orgnih.gov

Species-Specific Differences: The sensitivity to dioxin-like compounds can vary significantly between different species. mdpi.com For example, research has shown that marine medaka and Japanese medaka, two closely related fish species, exhibit different responses to TCDD, highlighting the importance of studying a variety of organisms. biorxiv.org

Limited Data for Brominated Congeners: While the toxicity of TCDD is well-characterized, there is a lack of in-vivo toxicological data for many PBDD congeners. nih.govmdpi.com This makes it difficult to accurately assess their risks. For instance, a study on the effects of 1,3,7-tribromodibenzo-p-dioxin (B15175678) on chicken embryos was conducted to help fill this knowledge gap. biorxiv.org

Relative Potency: Some studies suggest that certain brominated congeners may be more potent than their chlorinated analogs in inducing specific toxic effects. nih.gov For example, one study found that 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) was more potent than 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in suppressing the IgM antibody response in mice. nih.gov

There is a critical need for more extensive ecotoxicological studies on 2,3,7-TriBDD and other PBDDs in a diverse range of taxa, including invertebrates, fish, birds, and mammals. This research should aim to establish dose-response relationships, identify sensitive endpoints, and develop a more complete understanding of their relative potencies.

Table 1: Relative Potency of Selected Brominated and Chlorinated Dioxins/Furans This interactive table provides a summary of the relative potencies (REP) of various dioxin congeners compared to TCDD, based on their toxicity to the early-life stage of Japanese medaka (Oryzias latipes). The REP values are calculated from concentrations in water (REPwater) and eggs (REPegg) that caused 20% lethality.

CompoundREPwaterREPegg
2-chloro-3,7,8-tribromodibenzofuran3.34.6
2,3,7,8-tetrabromodibenzofuran0.850.92
2,3,4,7,8-pentabromodibenzofuran0.0530.55
1,2,3,7,8-pentabromodibenzofuran0.00910.19

Data Source: asiaresearchnews.com

Refinement of Environmental Fate and Transport Models with Brominated Congeners

Current environmental fate and transport models are largely based on data for chlorinated dioxins. rsc.org To accurately predict the behavior of 2,3,7-TriBDD and other PBDDs, these models need to be refined with data specific to brominated congeners.

Detailed Research Findings:

Physicochemical Properties: PBDDs generally have higher molecular weights and lower vapor pressures than their chlorinated analogs, which may make them less prone to long-range atmospheric transport. diva-portal.org They also tend to have a high affinity for dust and are less water-soluble. diva-portal.org

Environmental Persistence: While PBDDs are persistent organic pollutants, some evidence suggests they may be less environmentally persistent than PCDDs. diva-portal.org This could be due to the carbon-bromine bond being more susceptible to cleavage than the carbon-chlorine bond. diva-portal.org

Modeling Advances and Challenges: Significant progress has been made in developing multimedia environmental fate models. rsc.orgtrentu.ca However, challenges remain, such as accurately estimating partition coefficients for a wider range of chemicals and better describing bioavailability in different environmental compartments. rsc.org Models like SoilPlusVeg are being used to simulate the fate of these contaminants in soil and vegetation. acs.org

Data Gaps: There is a lack of comprehensive data on the degradation rates, partitioning behavior, and bioaccumulation potential of many PBDD congeners, which is essential for parameterizing and validating fate models. researchgate.neteolss.net

Future research should focus on generating the necessary experimental data on the physicochemical properties and environmental behavior of 2,3,7-TriBDD and other PBDDs. This information can then be used to develop and refine multimedia fate and transport models to better predict their distribution and persistence in the environment. up.pt

Evaluation of Remediation Efficacy and Long-Term Environmental Performance

Effective remediation strategies are needed to address contamination with PBDDs. Research is required to evaluate the efficacy of different remediation technologies and their long-term performance.

Detailed Research Findings:

Remediation Strategies: Various remediation strategies are being explored for persistent organic pollutants, including phytoremediation, which uses plants to remove, degrade, or contain contaminants. mdpi.com However, the effectiveness of these methods for PBDDs is not well-established. mdpi.com

Long-Term Monitoring: The remediation of sites contaminated with dioxin-like compounds often requires long-term monitoring to ensure the effectiveness of the chosen strategy. frontiersin.org

Natural Attenuation: Studies on the natural attenuation of PCDD/Fs in soil have shown that biodegradation can contribute to their disappearance over time. acs.org Similar research is needed for PBDDs to understand their natural degradation potential.

Further studies are needed to assess the effectiveness of various remediation techniques, such as bioremediation and phytoremediation, for soils and sediments contaminated with 2,3,7-TriBDD and other PBDDs. nih.gov Long-term monitoring of remediated sites is also crucial to evaluate the stability of the remediation and to ensure that there are no unintended negative consequences.

Integrated Assessment of Mixed Halogenated Dioxins and Their Environmental Significance

In the environment, organisms are exposed to complex mixtures of halogenated compounds, including not only PBDDs but also PCDDs and mixed bromo-chloro dibenzo-p-dioxins (PXDD/Fs). eurofins.frgreenpeace.to An integrated assessment of these mixtures is essential for a realistic understanding of their environmental significance.

Detailed Research Findings:

Occurrence of Mixed Halogenated Dioxins: PXDD/Fs are formed during the same processes that produce PBDDs and PCDDs and have been detected in various environmental samples and human tissues. greenpeace.toacs.org

Toxicological Significance: Limited toxicological data suggest that some PXDD/Fs have potencies comparable to their chlorinated counterparts. food.gov.uknih.gov The World Health Organization has suggested that mixed halogenated dioxins should be considered for inclusion in the Toxic Equivalency Factor (TEF) scheme. greenpeace.to

Analytical Complexity: The analysis of PXDD/Fs is even more complex than that of PBDDs or PCDDs due to the vast number of possible congeners and the lack of analytical standards. nih.gov Methodologies for the simultaneous determination of these different classes of compounds are being developed. nih.gov

Contribution to Total Dioxin-Like Toxicity: Studies have shown that PXDD/Fs can contribute significantly to the total dioxin-like toxicity in food and environmental samples. food.gov.uknih.gov

Future research should focus on developing analytical methods for the comprehensive analysis of mixed halogenated dioxins in environmental and biological samples. nih.gov Toxicological studies are also urgently needed to determine the relative potencies of a wider range of PXDD/F congeners to allow for a more accurate assessment of the risks posed by these complex mixtures. asiaresearchnews.com

Table 2: List of Compound Names

Abbreviation/Common NameFull Chemical Name
2,3,7-TriBDD2,3,7-Tribromodibenzo-p-dioxin
PBDDsPolybrominated dibenzo-p-dioxins
Br/Cl-DDsMixed bromo-chloro dibenzo-p-dioxins
BFRsBrominated flame retardants
PBDEsPolybrominated diphenyl ethers
PCDDsPolychlorinated dibenzo-p-dioxins
US EPAUnited States Environmental Protection Agency
HTSHigh-Throughput Screening
TCDD2,3,7,8-tetrachlorodibenzo-p-dioxin
AHRAryl hydrocarbon receptor
TBDF2,3,7,8-tetrabromodibenzofuran
TCDF2,3,7,8-tetrachlorodibenzofuran
PXDD/FsMixed bromo-chloro dibenzo-p-dioxins and dibenzofurans
TEFToxic Equivalency Factor

Q & A

Q. What analytical methods are recommended for detecting 2,3,7-TriBDD in environmental samples?

To detect 2,3,7-TriBDD, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard due to its specificity for brominated dioxins. Sample preparation involves liquid-liquid extraction (e.g., using dichloromethane) followed by cleanup with silica gel or Florisil columns to remove interfering compounds. For quantification, isotope dilution with 13C^{13}\text{C}-labeled analogs improves accuracy by correcting for matrix effects . Brominated congeners require optimized ionization settings (e.g., electron impact at 35–70 eV) to account for reduced ionization efficiency compared to chlorinated analogs .

Q. How does 2,3,7-TriBDD enter marine ecosystems, and which organisms are most affected?

2,3,7-TriBDD is naturally synthesized by marine red algae and enters food chains via bioaccumulation in filter feeders like mussels. Predatory species, including fish and seabirds, show elevated levels due to biomagnification. Studies using stable isotope tracking in mussel tissues confirm its persistence in marine environments, with half-lives exceeding 6 months in lipid-rich organisms .

Q. What mechanisms underlie 2,3,7-TriBDD’s endocrine-disrupting effects?

2,3,7-TriBDD binds to the aryl hydrocarbon receptor (AhR), triggering cytochrome P450 (CYP1A1) induction and disrupting steroidogenesis. In avian models, exposure alters thyroid hormone ratios (T3/T4) and upregulates hepatic vitellogenin in males, indicating estrogenic effects. Mechanistic studies recommend using AhR-responsive luciferase reporter assays (e.g., CALUX) to quantify potency relative to TCDD .

Advanced Research Questions

Q. How do co-occurring brominated and chlorinated dioxins complicate risk assessment for 2,3,7-TriBDD?

Brominated and chlorinated dioxins exhibit additive or synergistic toxicity via shared AhR pathways. Researchers must use congener-specific analysis (e.g., GC×GC-HRMS) to resolve isomer overlaps and calculate toxicity equivalence quotients (TEQs). For 2,3,7-TriBDD, relative potency factors (REPs) derived from in vitro assays (e.g., 10–30% of TCDD’s potency) should be applied instead of WHO-TEFs, which exclude brominated analogs .

Q. What experimental designs address the thermal degradation of brominated flame retardants into 2,3,7-TriBDD?

Controlled pyrolysis studies (e.g., 300–600°C in inert atmospheres) simulate waste incineration conditions. Using 2,4,6-tribromophenol as a precursor, researchers monitor 2,3,7-TriBDD formation via bromoperoxidase-mediated dimerization. Kinetic models incorporating Arrhenius parameters (activation energy ~120 kJ/mol) predict yield rates, validated by HRMS and 81Br/79Br^{81}\text{Br}/^{79}\text{Br} isotopic patterns .

Q. How can transcriptomic profiling elucidate 2,3,7-TriBDD’s sublethal effects in aquatic species?

RNA-seq analysis of mysid shrimp exposed to subchronic doses (0.1–10 ng/L) reveals dose-dependent downregulation of oxidative phosphorylation genes (e.g., COX1, ND4) and upregulation of apoptosis markers (e.g., CASP3). Pathway enrichment tools (e.g., KEGG, GO) should prioritize conserved stress-response pathways for cross-species extrapolation .

Q. What challenges arise in quantifying 2,3,7-TriBDD’s bioaccumulation in terrestrial vs. aquatic food webs?

Terrestrial models require lipid-normalized tissue sampling (e.g., liver, adipose) and stable isotope (15N^{15}\text{N}, 13C^{13}\text{C}) tracers to distinguish dietary vs. atmospheric uptake. In aquatic systems, passive sampling devices (SPMDs) deployed in sediment beds provide time-integrated exposure data. Bioaccumulation factors (BAFs) for 2,3,7-TriBDD exceed 105^5 in benthic organisms, necessitating probabilistic modeling to account for trophic transfer variability .

Methodological Tables

Table 1. Key Analytical Parameters for 2,3,7-TriBDD Detection via GC-HRMS

ParameterSpecificationReference
ColumnDB-5MS (30 m × 0.25 mm × 0.25 μm)
Ionization ModeElectron Impact (70 eV)
Quantification Ion (m/z)406.7 (M+^+ for C12_{12}H5_5Br3_3O2_2)
LOD0.1 pg/g (lipid weight)

Table 2. Comparative Toxicity of 2,3,7-TriBDD vs. TCDD in Avian Models

Endpoint2,3,7-TriBDD EC50_{50}TCDD EC50_{50}Potency Ratio
CYP1A1 Induction2.5 nM0.1 nM0.04
Embryo Mortality50 μg/kg1 μg/kg0.02
Thyroid Disruption10 μg/kg0.5 μg/kg0.05
Data derived from chicken embryo assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.